molecular formula C23H30N2O4S B2880188 4-(3-Methoxypyrrolidin-1-yl)-1-((4-(m-tolyloxy)phenyl)sulfonyl)piperidine CAS No. 2319722-37-5

4-(3-Methoxypyrrolidin-1-yl)-1-((4-(m-tolyloxy)phenyl)sulfonyl)piperidine

Cat. No.: B2880188
CAS No.: 2319722-37-5
M. Wt: 430.56
InChI Key: LZKGNEGEPUXPOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Methoxypyrrolidin-1-yl)-1-((4-(m-tolyloxy)phenyl)sulfonyl)piperidine is a complex organic compound that features a piperidine ring substituted with a methoxypyrrolidine group and a tolyloxyphenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxypyrrolidin-1-yl)-1-((4-(m-tolyloxy)phenyl)sulfonyl)piperidine typically involves multi-step organic synthesis

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxypyrrolidin-1-yl)-1-((4-(m-tolyloxy)phenyl)sulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups like halides or alkyl groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Studying its interactions with biological molecules and its potential as a biochemical probe.

    Medicine: Investigating its therapeutic potential, particularly in targeting specific receptors or enzymes.

    Industry: Potential use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action for 4-(3-Methoxypyrrolidin-1-yl)-1-((4-(m-tolyloxy)phenyl)sulfonyl)piperidine would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other piperidine derivatives or sulfonyl-containing molecules. Examples could be:

  • 4-(3-Methoxypyrrolidin-1-yl)-1-phenylsulfonylpiperidine
  • 4-(3-Methoxypyrrolidin-1-yl)-1-(4-tolyloxy)phenylpiperidine

Uniqueness

The uniqueness of 4-(3-Methoxypyrrolidin-1-yl)-1-((4-(m-tolyloxy)phenyl)sulfonyl)piperidine lies in its specific substitution pattern, which may confer unique chemical properties and biological activities compared to other similar compounds.

For precise and detailed information, consulting scientific literature and databases is recommended.

Properties

IUPAC Name

4-(3-methoxypyrrolidin-1-yl)-1-[4-(3-methylphenoxy)phenyl]sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4S/c1-18-4-3-5-21(16-18)29-20-6-8-23(9-7-20)30(26,27)25-14-10-19(11-15-25)24-13-12-22(17-24)28-2/h3-9,16,19,22H,10-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKGNEGEPUXPOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)N4CCC(C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.